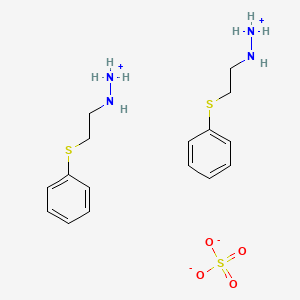
(2-phenylsulfanylethylamino)azanium;sulfate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-phenylsulfanylethylamino)azanium;sulfate is a chemical compound with a complex structure that includes a phenyl group, a sulfanyl group, and an azanium ion
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-phenylsulfanylethylamino)azanium;sulfate typically involves the reaction of 2-phenylsulfanylethylamine with sulfuric acid. The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained. The process may involve multiple steps, including purification and crystallization, to achieve a high-purity compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors and continuous processing techniques. The use of automated systems and advanced monitoring technologies ensures consistent quality and efficiency in production. Safety measures are crucial due to the handling of sulfuric acid and other reactive chemicals.
Chemical Reactions Analysis
Types of Reactions
(2-phenylsulfanylethylamino)azanium;sulfate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol group.
Substitution: The phenyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice play a significant role in determining the outcome of these reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the phenyl ring.
Scientific Research Applications
Chemistry
In chemistry, (2-phenylsulfanylethylamino)azanium;sulfate is used as a reagent in organic synthesis. Its unique structure allows it to participate in a variety of chemical transformations, making it valuable for developing new synthetic methodologies.
Biology
In biological research, this compound may be used to study the effects of sulfanyl and phenyl groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological molecules.
Medicine
In medicine, this compound has potential applications as a pharmaceutical intermediate. Its ability to undergo various chemical reactions makes it a versatile building block for drug development.
Industry
In industrial applications, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for use in various manufacturing processes.
Mechanism of Action
The mechanism of action of (2-phenylsulfanylethylamino)azanium;sulfate involves its interaction with specific molecular targets. The phenyl and sulfanyl groups can interact with enzymes and receptors, influencing their activity. The azanium ion may play a role in stabilizing the compound and facilitating its interactions with biological molecules.
Comparison with Similar Compounds
Similar Compounds
2-phenylethylamine: Similar structure but lacks the sulfanyl group.
Phenylsulfanylacetic acid: Contains a sulfanyl group but differs in the overall structure.
Sulfathiazole: A sulfa drug with a different core structure but similar functional groups.
Uniqueness
(2-phenylsulfanylethylamino)azanium;sulfate is unique due to the combination of its phenyl, sulfanyl, and azanium groups. This combination imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
CAS No. |
67227-51-4 |
|---|---|
Molecular Formula |
C16H26N4O4S3 |
Molecular Weight |
434.6 g/mol |
IUPAC Name |
(2-phenylsulfanylethylamino)azanium;sulfate |
InChI |
InChI=1S/2C8H12N2S.H2O4S/c2*9-10-6-7-11-8-4-2-1-3-5-8;1-5(2,3)4/h2*1-5,10H,6-7,9H2;(H2,1,2,3,4) |
InChI Key |
XBRWIOXVFLJWAL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)SCCN[NH3+].C1=CC=C(C=C1)SCCN[NH3+].[O-]S(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















